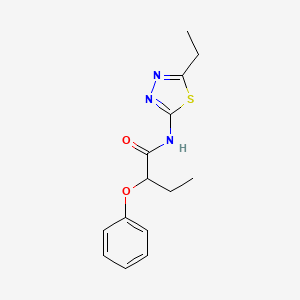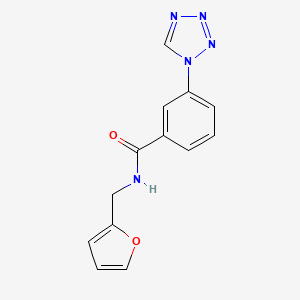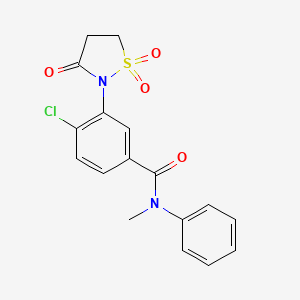
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, also known as ETB, is a chemical compound that has been extensively studied for its potential use in scientific research. ETB is a member of the thiadiazole family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to activate the protein kinase A (PKA) pathway, which plays a key role in regulating cellular processes such as gene expression, cell proliferation, and apoptosis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is also stable under a wide range of conditions, making it a versatile compound for use in various experimental settings. However, one of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide. One area of research could focus on elucidating the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, particularly with regard to its effects on the PKA and NF-κB pathways. Another area of research could focus on the potential therapeutic applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, particularly in the treatment of cardiovascular diseases, diabetes, and neurological disorders. Finally, research could also focus on developing new synthetic methods for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide that are more efficient and cost-effective.
Métodos De Síntesis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide can be synthesized using a variety of methods, including the reaction of 2-bromoethylphenoxybutane with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-phenoxybutanoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. Both methods have been shown to be effective in synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide with high yields.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-11(19-10-8-6-5-7-9-10)13(18)15-14-17-16-12(4-2)20-14/h5-9,11H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTHYDKFEOZQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(CC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)

![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)

![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
